Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a bromine atom, a thieno ring, and a pyridine ring, making it a valuable subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate typically involves the bromination of thieno[3,2-c]pyridine-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The esterification process involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction may be used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted thieno[3,2-c]pyridine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-bromothiophene-3-carboxylate
- Ethyl 3-bromothiophene-2-carboxylate
- Methyl 3-bromothieno[3,2-c]pyridine-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features, including the combination of a thieno ring and a pyridine ring with a bromine atom and an ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Biologische Aktivität
Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antitumor effects, mechanisms of action, and relevant research findings.
This compound has the molecular formula C10H8BrNO2S and is classified under thienopyridine derivatives. The compound's structure includes a bromine atom at the 3-position of the thieno ring and an ethyl ester functional group, which may influence its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and its derivatives. The following table summarizes key research findings related to its efficacy against various cancer cell lines:
Compound | Cell Line | GI50 (μM) | Effect on Proliferation | Cell Cycle Impact |
---|---|---|---|---|
2e | MDA-MB-231 (TNBC) | 13 | Significant reduction | Increased G0/G1 phase |
2e | MDA-MB-468 (TNBC) | Not specified | Not specified | Not specified |
Doxorubicin | MDA-MB-231 (TNBC) | Not specified | Significant reduction | Increased G0/G1 phase |
The mechanism by which this compound exerts its antitumor effects appears to involve interference with the cell cycle. In studies conducted on triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, treatment with this compound resulted in:
- Reduction in viable cell numbers : The GI50 concentration of 13 μM significantly decreased the number of viable MDA-MB-231 cells compared to control treatments.
- Alteration in cell proliferation : A marked decrease in the percentage of proliferating cells was observed.
- Cell cycle alterations : Flow cytometry analysis indicated an increase in cells in the G0/G1 phase and a decrease in S phase cells, suggesting that the compound may induce cell cycle arrest at the G0/G1 checkpoint .
Case Studies
One notable study evaluated several thienopyridine derivatives, including this compound. The study utilized sulforhodamine B assays to assess cytotoxicity against TNBC cell lines. Results indicated that while these compounds exhibited significant antitumor activity against cancerous cells, they showed minimal toxicity towards non-tumorigenic mammary epithelial cells (MCF-12A), highlighting their potential therapeutic index .
Eigenschaften
IUPAC Name |
ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOQRSRXALOFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.